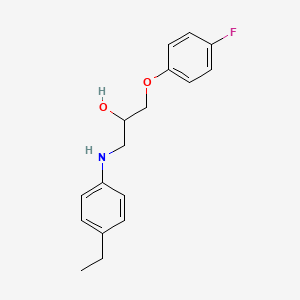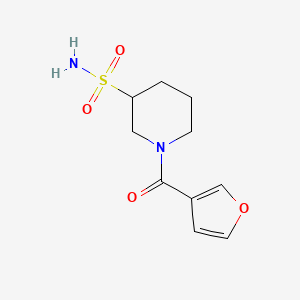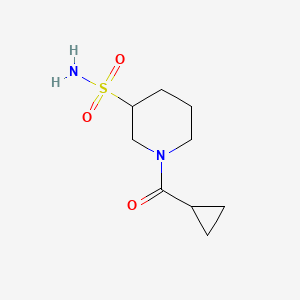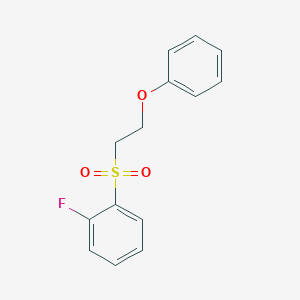![molecular formula C12H13F2NO B7574693 N-cyclopropyl-N-[(2,4-difluorophenyl)methyl]acetamide](/img/structure/B7574693.png)
N-cyclopropyl-N-[(2,4-difluorophenyl)methyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cyclopropyl-N-[(2,4-difluorophenyl)methyl]acetamide, also known as DAA-1106, is a chemical compound that has been extensively studied in the field of neuroscience. This compound belongs to the class of cyclopropyl amides and has been found to have potential applications in the treatment of various neurological disorders.
作用機序
The exact mechanism of action of N-cyclopropyl-N-[(2,4-difluorophenyl)methyl]acetamide is not fully understood. However, it is known to bind to the PBR, which is involved in the regulation of various cellular processes such as cell proliferation, apoptosis, and inflammation. N-cyclopropyl-N-[(2,4-difluorophenyl)methyl]acetamide has been found to have neuroprotective effects and can reduce neuroinflammation in animal models of neurological disorders.
Biochemical and Physiological Effects:
N-cyclopropyl-N-[(2,4-difluorophenyl)methyl]acetamide has been found to have various biochemical and physiological effects. It can reduce the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α) in microglial cells. It can also reduce the activation of astrocytes, which are involved in the regulation of neuronal activity. N-cyclopropyl-N-[(2,4-difluorophenyl)methyl]acetamide has been found to have a positive effect on cognitive function in animal models of Alzheimer's disease.
実験室実験の利点と制限
One of the main advantages of using N-cyclopropyl-N-[(2,4-difluorophenyl)methyl]acetamide in lab experiments is its high affinity and selectivity for the PBR. This allows for specific targeting of glial cells in the brain, which are involved in various neurological disorders. However, one of the limitations of using N-cyclopropyl-N-[(2,4-difluorophenyl)methyl]acetamide is its low solubility in water, which can make it difficult to administer in certain experiments.
将来の方向性
There are several future directions related to N-cyclopropyl-N-[(2,4-difluorophenyl)methyl]acetamide. One area of research is the development of more potent and selective compounds that target the PBR. Another area of research is the investigation of the role of the PBR in various neurological disorders and the potential therapeutic applications of PBR ligands. Additionally, there is a need for further studies to determine the optimal dosing and administration of N-cyclopropyl-N-[(2,4-difluorophenyl)methyl]acetamide in animal models and humans.
In conclusion, N-cyclopropyl-N-[(2,4-difluorophenyl)methyl]acetamide is a promising compound that has potential applications in the treatment of various neurological disorders. Its high affinity and selectivity for the PBR make it an attractive target for drug development. However, further research is needed to fully understand its mechanism of action and to determine its optimal dosing and administration in animal models and humans.
合成法
The synthesis of N-cyclopropyl-N-[(2,4-difluorophenyl)methyl]acetamide involves the reaction of N-cyclopropyl-N-[(2,4-difluorophenyl)methyl]amine with acetic anhydride in the presence of a catalyst. This reaction yields N-cyclopropyl-N-[(2,4-difluorophenyl)methyl]acetamide as a white solid with a melting point of 109-111°C. The purity of the compound can be confirmed using analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
科学的研究の応用
N-cyclopropyl-N-[(2,4-difluorophenyl)methyl]acetamide has been extensively studied in the field of neuroscience due to its potential applications in the treatment of various neurological disorders. It has been found to have high affinity and selectivity for the peripheral benzodiazepine receptor (PBR), which is highly expressed in glial cells in the brain. The PBR has been implicated in various neurological disorders such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
特性
IUPAC Name |
N-cyclopropyl-N-[(2,4-difluorophenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F2NO/c1-8(16)15(11-4-5-11)7-9-2-3-10(13)6-12(9)14/h2-3,6,11H,4-5,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXFZLYSYBAKRAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(CC1=C(C=C(C=C1)F)F)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopropyl-N-[(2,4-difluorophenyl)methyl]acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(4-methyl-1,2,4-triazol-3-yl)methyl]acetamide](/img/structure/B7574618.png)

![N-[(4-hydroxyphenyl)methyl]-N-methylcyclobutanecarboxamide](/img/structure/B7574632.png)
![2-[(3,5-dimethyl-1,2-oxazol-4-yl)methylsulfanyl]-N-[(5-methyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B7574642.png)


![2-[4-(Hydroxymethyl)piperidin-1-yl]-1-pyrrolidin-1-ylethanone](/img/structure/B7574662.png)




![N-cyclopropyl-N-[(3-methylphenyl)methyl]acetamide](/img/structure/B7574698.png)
![N-cyclopropyl-N-[(3-fluorophenyl)methyl]acetamide](/img/structure/B7574701.png)